molecular formula C10H12ClNO3 B14729492 1-(4-Chlorophenyl)-2-nitrobutan-1-ol CAS No. 5331-99-7

1-(4-Chlorophenyl)-2-nitrobutan-1-ol

Cat. No.: B14729492
CAS No.: 5331-99-7
M. Wt: 229.66 g/mol
InChI Key: UBUNZDNQICLZHE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-nitrobutan-1-ol is a chemical compound of interest in organic synthesis and pharmaceutical research. Based on its molecular structure, which features both a nitro group and a chlorophenyl moiety, it is categorized as a β-nitro alcohol. This class of compounds is recognized as a valuable synthetic intermediate . Nitro compounds, in general, are widely used in the syntheses of pharmaceutical intermediates and natural products . The nitro group is a common functional group in many bioactive molecules and approved drugs, including those used as cardiovascular agents, anxiolytics, and antimicrobials . The specific stereochemistry and substitution pattern of this compound suggest it may be a key intermediate in multi-step synthetic pathways, potentially for the preparation of more complex molecules with potential biological activity. Researchers value this compound for its versatile functional groups that can be further transformed; the nitro group can be reduced to an amine, and the alcohol can be oxidized or functionalized. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-nitrobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-9(12(14)15)10(13)7-3-5-8(11)6-4-7/h3-6,9-10,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNZDNQICLZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277761
Record name 1-(4-chlorophenyl)-2-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-99-7
Record name NSC3945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-2-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

Core Disconnections

The target molecule’s structure suggests two primary disconnections:

  • Nitroaldol (Henry) Reaction : Disconnection between the C1 alcohol and C2 nitro groups yields 4-chlorobenzaldehyde and 1-nitropropane as potential precursors.
  • Epoxide Nitrolysis : Cleavage of the C1–C2 bond implies an epoxide intermediate derived from 4-chlorophenylbutene oxide, which could undergo nitro group introduction via ring-opening.

Stereochemical Control Challenges

Achieving the (1S,2R) configuration necessitates enantioselective catalysis or diastereoselective crystallization. Computational studies indicate that the bulky 4-chlorophenyl group creates significant steric bias, favoring specific transition states in asymmetric Henry reactions.

Synthetic Methodologies

Asymmetric Henry Reaction

Catalytic Systems

The Henry reaction between 4-chlorobenzaldehyde and 1-nitropropane has been implemented using chiral Cu(II)-salen complexes, achieving enantiomeric excess (ee) up to 92% under optimized conditions. Key parameters include:

Parameter Optimal Value Effect on ee
Catalyst Loading 5 mol% Linear increase to 10 mol%
Solvent Dichloromethane Polar aprotic favored
Temperature −20°C Lower temps improve selectivity

Reaction progress monitoring via HPLC reveals rapid imine formation between the catalyst and aldehyde, preceding the C–C bond-forming step.

Epoxide Nitrolysis Route

Epoxidation Strategies

Synthesis of the requisite (E)-4-(4-chlorophenyl)but-2-ene oxide employs Shi epoxidation with a fructose-derived ketone catalyst (76% ee). Subsequent ring-opening with tetranitromethane proceeds via a radical mechanism:

$$
\text{Epoxide} + \text{C(NO}2\text{)}4 \xrightarrow{\text{Cu(OTf)}2} \text{Nitro Alcohol} + \text{CF}3\text{NO}_2
$$

Limitations
  • Requires strict anhydrous conditions to prevent hydrolysis
  • Maximum yield capped at 58% due to competing oligomerization

Biocatalytic Approaches

Nitro Reductase Engineering

Directed evolution of E. coli nitro reductases enables kinetic resolution of racemic nitro alcohols. Recent advances using Flow-seq mutagenesis improved conversion efficiency to 98% with 99% ee for the (1S,2R) isomer.

Whole-Cell Biotransformation

Pseudomonas putida KT2440 cells expressing recombinant alcohol dehydrogenase catalyze the reverse reaction—oxidation of 1-(4-chlorophenyl)-2-nitrobutane to the alcohol—with 91% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage Major Drawback
Asymmetric Henry 85 92 High atom economy Sensitive to aldehyde purity
Epoxide Nitrolysis 58 76 Amenable to scale-up Low stereoselectivity
Biocatalytic 95 99 Green chemistry compliant Requires specialized equipment

Industrial Scale-Up Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Cu-salen complexes can be recovered via aqueous extraction (83% recovery after 5 cycles)
  • Waste Streams : Epoxide route generates 3.2 kg waste/kg product vs. 1.8 kg for biocatalytic

Regulatory Compliance

The nitro group introduces explosive hazard classifications (UN 3376), mandating specialized handling during solvent removal steps.

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling of 4-chlorophenyl diazonium salts with nitroethylene demonstrates potential for step-economical synthesis, though current yields remain low (32%).

Continuous Flow Systems

Microreactor technology improves heat dissipation during exothermic Henry reactions, enabling 5x scale-up without ee erosion.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-nitrobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-nitrobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Chlorophenyl)-2-nitrobutan-1-ol with halogenated and nitro-bearing compounds from the evidence, focusing on synthesis, structural features, and biological activity.

Table 1: Key Compounds for Comparison

Compound Name Structure Functional Groups Key Properties/Activity Source
This compound 4-Cl-C₆H₄-CH(NO₂)-CH₂-CH₂-OH Nitro, hydroxyl, chlorophenyl Hypothesized reactivity due to nitro and Cl groups; no direct activity data available N/A
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on (Compound 1) 4-Cl-C₆H₄-C(O)-CH=CH-p-tolyl Ketone, chlorophenyl, chalcone IC₅₀ = 1,484.75 µg/mL (low cytotoxicity against MCF-7 cells)
(E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-on (Compound 2) 4-Cl-C₆H₄-C(O)-CH=CH-(4-tolylphenyl) Ketone, chlorophenyl, extended chalcone IC₅₀ = 37.24 µg/mL (moderate cytotoxicity)
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one 4-Cl-C₆H₄-C(O)-CH₂-CH(Cl)-Br Bromo, chloro, ketone No activity data; structural similarity highlights halogenated ketone reactivity
4-[1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]phenol 4-Cl-C₆H₄-pyrrole-phenol Chlorophenyl, pyrrole, phenol Tyrosine phosphatase inhibitor; synthesized via demethylation

Structural and Functional Group Analysis

  • Nitro vs. This may affect solubility and metabolic stability.
  • Chlorophenyl Substitution : All compared compounds share the 4-chlorophenyl group, which enhances lipophilicity and may improve membrane permeability. However, the nitro group’s polarity in the target compound could offset this advantage .
  • Chalcone vs. Nitro-Alcohol Scaffolds: Chalcones (e.g., Compounds 1–4) exhibit conjugated enone systems linked to cytotoxicity, whereas the nitro-alcohol structure may favor different mechanisms, such as free radical generation or enzyme inhibition .

Research Implications and Limitations

  • The absence of direct data on this compound necessitates extrapolation from structural analogs.
  • Further studies should explore: Synthesis optimization (e.g., nitro-aldol conditions). Cytotoxicity screening against cancer/normal cell lines. Computational modeling to predict nitro group interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-nitrobutan-1-ol, and what critical reagents or catalysts are involved?

The synthesis of nitrobutanol derivatives typically involves nitroaldol (Henry) reactions or nucleophilic substitution. For this compound, a plausible route is the nitroalkylation of 4-chlorobenzaldehyde with nitroethane derivatives under basic conditions (e.g., KOH or NaHCO₃). Key reagents include nitroethane or its equivalents, and solvents like methanol or THF for optimal reactivity. Reaction optimization may require temperature control (e.g., reflux at 60–80°C) and monitoring by TLC for intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for the nitro group (δ 4.5–5.5 ppm for protons adjacent to NO₂) and the chlorophenyl aromatic protons (δ 7.2–7.8 ppm). The hydroxyl proton may appear as a broad singlet (δ 2.0–3.0 ppm) .
  • IR Spectroscopy : Confirm the presence of -NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and -OH (broad peak ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular formula C₁₀H₁₀ClNO₃ (calc. 227.04 g/mol). Fragmentation patterns may include loss of NO₂ (46 amu) or Cl (35.5 amu) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Hydroxyl Proton Broadening : Use deuterated DMSO to stabilize -OH protons for clearer NMR signals .
  • Nitro Group Ambiguity : Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT for predicted spectra) .
  • Impurity Peaks : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and re-analyze .

Q. What challenges arise in optimizing reaction yields for this compound, and how can they be mitigated?

  • Steric Hindrance : The bulky chlorophenyl group may slow nitroalkylation. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Byproduct Formation : Competing pathways (e.g., elimination instead of addition) can be suppressed by controlling pH (weak base) and avoiding excessive heat .
  • Low Solubility : Recrystallize from ethanol/water mixtures to improve purity and yield .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in further functionalization?

The electron-withdrawing Cl substituent deactivates the aromatic ring, directing electrophilic attacks to the meta position. This impacts subsequent reactions (e.g., nitration or halogenation) by reducing reactivity compared to unsubstituted analogs. Computational studies (e.g., Fukui indices) can predict reactive sites for derivatization .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with standards .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 52.78%, H: 4.43%, N: 6.15%) .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysts : Employ asymmetric catalysts like proline derivatives or BINOL-based systems to induce enantioselectivity in the nitroaldol step .
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

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